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Introduction The actin cytoskeleton is a highly dynamic network essential for fundamental
cellular processes, including migration, division, and morphology.[1] Visualizing these dynamics
in the complex environment of a living organism is crucial for understanding physiology and
disease. Intravital microscopy (IVM) offers a powerful tool to observe cellular processes in real
time within their native context.[2][3] Lifeact, a 17-amino-acid peptide derived from yeast, binds
specifically to filamentous actin (F-actin) without significantly interfering with its dynamics.[4]
Transgenic mice expressing a fluorescently-tagged Lifeact (e.g., Lifeact-GFP) have become an
invaluable resource for the in vivo study of the actin cytoskeleton in various cell types and
tissues.[5][6] These models allow for the direct visualization of F-actin in cells that are difficult
to transfect, within their natural physiological environment.[7]

This document provides detailed application notes and protocols for utilizing Lifeact mice in
intravital imaging studies to investigate actin dynamics.

Lifeact Mouse Models

Several Lifeact transgenic mouse lines have been developed to facilitate the study of F-actin
dynamics. These models can be broadly categorized as follows:

o Constitutive Expression: These mice express Lifeact-EGFP or Lifeact-mRFPruby
ubiquitously, driven by a strong promoter like the chicken (-actin promoter.[5][8] These
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animals are generally viable, fertile, and phenotypically normal, with bright fluorescence
observed throughout embryogenesis and in multiple adult organs.[5]

» Conditional Expression (Cre-inducible): To study actin dynamics in specific cell lineages,
conditional models are available. These mice carry a "lox-STOP-lox" cassette upstream of
the Lifeact-GFP cDNA.[7] When crossed with a mouse line expressing Cre recombinase
under a cell-type-specific promoter, the STOP cassette is excised, leading to targeted
Lifeact-GFP expression only in the cells of interest.[1][7] This approach is particularly useful
for reducing background fluorescence from surrounding tissues.

Applications in Research and Drug Development

The ability to visualize real-time actin dynamics in vivo has broad applications across multiple
fields:

» Immunology: Tracking the migration and cell-cell interactions of immune cells, such as
lymphocytes and eosinophils, in tissues like lymph nodes, skin, and liver during immune
responses.[9][10][11] Intravital imaging in Lifeact mice can reveal the cytoskeletal
rearrangements that drive immune cell motility, transendothelial migration, and the formation
of immunological synapses.[9][12]

e Cancer Biology: Observing the invasion and metastasis of cancer cells. By labeling tumor
cells with one fluorescent protein and using Lifeact mice, researchers can study how the
actin cytoskeleton of surrounding stromal or immune cells interacts with tumor cells and
influences their migratory behavior.[13]

o Developmental Biology: Visualizing cell movements and shape changes during
embryogenesis and tissue morphogenesis.[8] For example, Lifeact mice have been used to
study melanoblast migration in embryonic skin explants.[1]

o Cell Biology: Studying fundamental processes like cell division, platelet formation and
activation, and neuronal development in a native tissue environment.[1][5] Lifeact-GFP has
been used to image dynamic actin-rich structures like podosomes in megakaryocytes and
lamellipodia in spreading platelets.[1]

o Drug Development: Assessing the in vivo effects of compounds that target the actin
cytoskeleton or its regulatory pathways. By quantifying changes in cell motility, morphology,
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or intracellular actin organization, researchers can evaluate the efficacy and mechanism of
action of novel therapeutics.

Signaling Pathways Regulating Actin Dynamics

Extracellular signals, transmitted through receptors like G protein-coupled receptors (GPCRS),
receptor tyrosine kinases (RTKs), and integrins, converge on a complex network of intracellular
signaling pathways that control actin dynamics.[14][15] A central hub in this network involves
the Rho family of small GTPases, including Rac, Rho, and Cdc42.[15] These molecular
switches, in their active GTP-bound state, trigger downstream effectors that orchestrate the
assembly and organization of actin filaments. For instance, activated Cdc42 and Rac can
stimulate the Wiskott-Aldrich syndrome protein (WASP) and WAVE protein families,
respectively, which in turn activate the Arp2/3 complex to nucleate new, branched actin
filaments, driving the formation of lamellipodia and filopodia.[16][17]
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Diagram 1: Simplified signaling pathway from cell surface receptors to actin polymerization.

General Experimental Workflow

Intravital imaging using Lifeact mice follows a standardized workflow, from animal preparation
to data analysis. The specific surgical approach and imaging parameters will vary depending
on the tissue of interest.
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1. Animal Preparation
- Anesthesia
- Hair Removal (if needed)
- Fluorescent Labeling (e.g., vessels)

2. Surgical Procedure
- Expose tissue of interest
(e.g., lymph node, skin, liver)

3. Mouse Stabilization
- Mount on custom stage
- Maintain body temperature
- Stabilize tissue to minimize motion

4. Microscope Setup
- Two-photon or confocal microscope
- Select appropriate objectives & lasers

5. Image Acquisition
- Acquire 3D time-lapses (4D imaging)
- Optimize resolution vs. speed

6. Data Processing & Analysis
- Motion correction

- Cell tracking & segmentation

- Quantitative measurements

Click to download full resolution via product page

Diagram 2: General workflow for intravital imaging experiments.

Detailed Experimental Protocols
Protocol 1: Intravital Imaging of Lymphocytes in the
Inguinal Lymph Node
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This protocol is adapted from methods for imaging lymphocyte migration and F-actin dynamics
in the inguinal lymph node of mice.[12]

Materials:

Lifeact-GFP mouse (for isolating fluorescent lymphocytes) or wild-type mouse (as recipient).

Anesthetic (e.g., Avertin or isoflurane).

Surgical tools (forceps, micro-scissors).

Custom-designed microscope stage with an insert for mounting the mouse.[12]

Heating pad and rectal probe to maintain body temperature at 36-37°C.

Confocal or two-photon microscope with a water-immersion objective (e.g., 25x).
Procedure:

o Cell Preparation (Optional): If performing adoptive transfer, isolate lymphocytes from the
spleen of a Lifeact-GFP donor mouse. Approximately 5-10 million cells can be resuspended
in 150 pL of PBS for injection.[12]

e Animal Anesthesia and Preparation:

o Anesthetize the recipient mouse (e.g., C57BL/6J) via intraperitoneal injection of Avertin
(300 mg/kg) or using an isoflurane vaporizer.[12]

o Place the mouse on a heating pad to maintain stable body temperature.
e Surgical Exposure of Lymph Node:
o Make a small incision in the skin along the ventral midline of the abdominal cavity.

o Gently retract the skin to expose the inguinal lymph node, keeping the tissue moist with
saline throughout the procedure.[12]
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o Carefully remove the overlying connective tissue to get a clear view of the lymph node,
avoiding damage to the vasculature.[12]

o Adoptive Transfer (if applicable):

o Surgically expose the femoral vein.

o Inject the prepared Lifeact-GFP lymphocytes intravenously using an insulin syringe.[12]
e Mouse Stabilization for Imaging:

o Position the mouse on the custom imaging stage.

o Secure the exposed inguinal lymph node region over a coverslip on the stage insert, using
surgical tape or clamps to immobilize the skin flap and minimize motion artifacts from
breathing.[12]

e Intravital Microscopy:
o Position the mouse on the microscope stage.
o Use a long-working-distance water-immersion objective to locate the lymph node.

o Acquire 4D (3D time-lapse) images. A typical setting might involve capturing Z-stacks of 5-
10 slices with a step size of 1-5 um, every 15-30 seconds.[9]

o Use appropriate laser lines and emission filters for Lifeact-GFP (e.g., 488 nm excitation)
and any other fluorescent labels (e.g., for blood vessels).

Protocol 2: Intravital Imaging of Dermal Fibroblasts in
Skin

This protocol is for imaging actin dynamics in dermal cells within the ear skin, adapted from
established methods.[18][19]

Materials:

o Lifeact-GFP mouse.
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Anesthetic (isoflurane is recommended for long-term imaging).

Depilatory cream.

Custom 3D-printed stage insert for an inverted microscope, designed for ear imaging.[19]

Heating pad and temperature controller.

Confocal or two-photon microscope.

Procedure:

e Animal Anesthesia and Preparation:

o Anesthetize the Lifeact-GFP mouse in an induction chamber with isoflurane.

o Carefully apply depilatory cream to the dorsal side of the ear to remove hair, then rinse
thoroughly with water.

e Mouse Stabilization for Imaging:

o Transfer the anesthetized mouse to the pre-warmed (36°C) imaging insert on the
microscope stage.[19]

o Maintain anesthesia using a nose cone attached to the insert.

o Position the mouse so the depilated ear is flat against the glass coverslip at the center of
the insert.

o Immobilize the ear using a metal clip or tape to ensure it remains stable throughout the
imaging session.[19]

e Intravital Microscopy:

o Lower the objective (e.g., 40x silicone oil objective for an inverted microscope) and bring
the ear skin into focus.[19]

o lIdentify the dermal layer containing Lifeact-GFP-expressing fibroblasts.
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o Set up a time-lapse acquisition to capture 4D data. Frame rates will depend on the speed
of the process being studied; for cell migration, an interval of 1-5 minutes may be
appropriate.

o Maintain the mouse's vital signs (temperature, breathing) throughout the experiment,
which can last for several hours.[10]

Quantitative Data Presentation

Intravital imaging of Lifeact mice generates large 4D datasets from which numerous
quantitative parameters can be extracted using image analysis software (e.g., Imaris,
Fiji/lmageJd). This data allows for an objective assessment of actin-dependent cellular

behaviors.

Typical Metrics / Example
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Note: The values for these parameters are highly context-dependent and will vary based on the
cell type, tissue environment, and experimental conditions.

Conclusion

Transgenic Lifeact mice are a powerful and versatile tool for the real-time visualization of F-
actin dynamics in living animals.[8] When combined with high-resolution intravital microscopy,
these models provide unprecedented insights into the cytoskeletal mechanisms that govern cell
behavior in health and disease. The protocols and applications outlined here serve as a guide
for researchers aiming to leverage this technology to advance our understanding of cell biology
and to accelerate the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Tissue inducible Lifeact expression allows visualization of actin dynamics in vivo and ex
vivo - PMC [pmc.ncbi.nlm.nih.gov]

» 2. Intravital imaging of immune cells and their interactions with other cell types in the spinal
cord: Experiments with multicolored moving cells - PubMed [pubmed.ncbi.nlm.nih.gov]

3. frontiersin.org [frontiersin.org]
e 4. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]

» 5. Lifeact mice for studying F-actin dynamics: Abstract, Citation (BibTeX) & Reference |
Bohrium [bohrium.com]

¢ 6. Lifeact mice for studying F-actin dynamics - PubMed [pubmed.ncbi.nim.nih.gov]
e 7. LifeAct-GFP Mouse | Mouse Models - Ximbio [ximbio.com]

o 8. files.core.ac.uk [files.core.ac.uk]

¢ 9. researchgate.net [researchgate.net]

e 10. Long Term Intravital Multiphoton Microscopy Imaging of Immune Cells in Healthy and
Diseased Liver Using CXCR6.Gfp Reporter Mice - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://files.core.ac.uk/download/pdf/11032612.pdf
https://www.benchchem.com/product/b15551741?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3930012/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3930012/
https://pubmed.ncbi.nlm.nih.gov/31234058/
https://pubmed.ncbi.nlm.nih.gov/31234058/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.623906/pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2814344/
https://www.bohrium.com/paper-details/lifeact-mice-for-studying-f-actin-dynamics/811802738567413762-4913
https://www.bohrium.com/paper-details/lifeact-mice-for-studying-f-actin-dynamics/811802738567413762-4913
https://pubmed.ncbi.nlm.nih.gov/20195247/
https://ximbio.com/reagent/153317/lifeact-gfp-mouse
https://files.core.ac.uk/download/pdf/11032612.pdf
https://www.researchgate.net/figure/n-Vivo-Imaging-of-LifeAct-GFP-during-Lymphocyte-Interstitial-Migration-A-Representative_fig5_333502988
https://pmc.ncbi.nlm.nih.gov/articles/PMC4401387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4401387/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 11. researchgate.net [researchgate.net]
e 12. researchgate.net [researchgate.net]

e 13. Intravital imaging of the functions of immune cells in the tumor microenvironment during
immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

e 14. sinobiological.com [sinobiological.com]
o 15. Regulation of Actin Dynamics | Cell Signaling Technology [cellsignal.com]
e 16. rupress.org [rupress.org]

e 17. Dynamics of Actin Cytoskeleton and Their Signaling Pathways during Cellular Wound
Repair - PMC [pmc.ncbi.nim.nih.gov]

» 18. Protocol for detecting 3D dermal fibroblast cellular dynamics in mice using an intravital
imaging technique - PMC [pmc.ncbi.nlm.nih.gov]

» 19. Streamlined intravital imaging approach for long-term monitoring of epithelial tissue
dynamics on an inverted confocal microscope - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes & Protocols: Intravital Imaging of
Actin Dynamics Using Lifeact Mice]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15551741#intravital-imaging-of-actin-dynamics-
using-lifeact-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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